N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes methoxyethyl, methylphenyl, and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a carbonyl compound under controlled conditions.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with a methoxyethylating agent.
Condensation with the methylphenyl group: This step involves the reaction of the intermediate with a methylphenyl compound under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE
- **N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}BENZAMIDE
Uniqueness
N-(2-METHOXYETHYL)-1-{N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, such as the development of new drugs or materials.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C20H23N3O4/c1-15-3-5-17(6-4-15)14-27-18-9-7-16(8-10-18)13-22-23-20(25)19(24)21-11-12-26-2/h3-10,13H,11-12,14H2,1-2H3,(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
JSCGFOZRDWMOOU-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NCCOC |
Origin of Product |
United States |
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